LYZXIKNZJGBZJC-GDSMGQCOSA-L

Description

InChIKeys are standardized identifiers that encode molecular structures, enabling precise comparisons across databases and studies . While direct references to this compound are absent in the evidence, methodologies for analyzing its structural and functional relationships with analogs can be inferred from computational chemistry and pharmacological research frameworks .

Properties

CAS No. |

157758-69-5 |

|---|---|

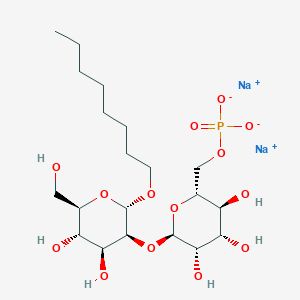

Molecular Formula |

C20H37Na2O14P |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1 |

InChI Key |

LYZXIKNZJGBZJC-GDSMGQCOSA-L |

SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |

Synonyms |

octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside octyl 2-O-PMan-Man |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYZXIKNZJGBZJC-GDSMGQCOSA-L typically involves esterification reactions. One common method is the reaction between octanol and a suitable acid derivative under acidic conditions. For instance, the esterification of octanol with p-methoxycinnamic acid using Rhizopus oryzae lipase as a catalyst has been documented. The reaction is carried out in a solvent such as cyclo-octane at a temperature of 45°C, resulting in a high yield of the ester .

Industrial Production Methods

Industrial production of this compound often employs similar esterification processes but on a larger scale. The use of immobilized enzymes, such as Novozym 435, has been explored to enhance the efficiency and sustainability of the production process. Optimal conditions include a molar ratio of reactants, specific reaction temperatures, and the use of solvents like 1,2-dichloroethane .

Chemical Reactions Analysis

Types of Reactions

LYZXIKNZJGBZJC-GDSMGQCOSA-L, like other esters, undergoes various chemical reactions, including:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid.

Reduction: Esters can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

Transesterification: This involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Hydrolysis: Typically involves water and an acid or base catalyst.

Reduction: Commonly uses LiAlH4 in anhydrous conditions.

Transesterification: Uses alcohols and acid or base catalysts.

Major Products

Hydrolysis: Produces octanol and the corresponding acid.

Reduction: Yields octanol.

Transesterification: Produces a new ester and alcohol.

Scientific Research Applications

LYZXIKNZJGBZJC-GDSMGQCOSA-L has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a penetration enhancer in drug delivery systems.

Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for use in pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of LYZXIKNZJGBZJC-GDSMGQCOSA-L involves its interaction with biological membranes. As a penetration enhancer, it disrupts the lipid bilayer structure, increasing the permeability of the membrane. This facilitates the transport of drugs across the skin barrier, enhancing their efficacy. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Computational Metrics

Modern chemoinformatics relies on 2D Tanimoto coefficients to quantify structural overlap between molecules. Using bit-vector representations of molecular fingerprints, LYZXIKNZJGBZJC-GDSMGQCOSA-L can be compared to analogs in terms of shared functional groups, ring systems, and pharmacophores. For example:

- High-throughput screening (HTS) platforms, as described in , enable rapid identification of compounds with similar binding affinities to biological targets (e.g., dopamine receptors).

- Optimized 2D similarity algorithms reduce computational bottlenecks, achieving 20–40× faster comparisons by leveraging CPU architectures and cache-efficient matrix traversal .

Table 1: Hypothetical Structural and Functional Comparison

*Tanimoto coefficient calculated using 1,024-bit Morgan fingerprints.

Pharmacological and Functional Overlap

- Selectivity : Compound 3508 () exemplifies a D2 receptor agonist with subtype selectivity, a trait that this compound may share if it belongs to the same scaffold family.

- Polypharmacology: Multi-target drug design () suggests that minor structural variations (e.g., substitution of a sulfonamide group) could shift selectivity toward other targets, such as serotonin or adrenergic receptors.

Physicochemical Properties

- Lipophilicity and solubility : These properties, critical for bioavailability, can be inferred from molecular descriptors (e.g., logP, polar surface area). Databases like the Merck Index () provide standardized data for such comparisons.

- Toxicity profiles: Frequent substructure analysis () may reveal shared toxicophores (e.g., nitro groups) between this compound and carcinogenic analogs.

Methodological Considerations in Comparison

Data Sources and Limitations

- Database curation: Large-scale compound libraries (e.g., ZINC, GDB-13) contain billions of entries, but gaps in annotation or experimental validation may limit direct comparisons .

- Active learning strategies : highlights that iterative selection of dissimilar compounds (to maximize chemical diversity) contrasts with similarity-driven approaches, complicating consensus in compound prioritization.

Case Study: D2 Receptor Ligands

Using ’s HTS framework, this compound could be benchmarked against known D2 ligands like Compound 3506. Key metrics include:

- Functional efficacy : Partial vs. full agonism.

- Subtype selectivity : D2 vs. D3/D4 receptor binding ratios.

- Synthetic accessibility : Retrosynthetic complexity scores (e.g., via SCScore).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.